molecular formula C26H30N4O5S B11217808 7-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(3-ethoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

7-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(3-ethoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11217808
M. Wt: 510.6 g/mol
InChI Key: CURRSPVIXPIPBI-UHFFFAOYSA-N
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Description

The compound 7-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-3-(3-ETHOXYPROPYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic molecule that features a quinazolinone core, a benzodioxole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the benzodioxole moiety is attached to the piperazine nitrogen.

    Attachment of the Ethoxypropyl Group: This step involves the alkylation of the quinazolinone core with ethoxypropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzodioxole and piperazine moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new inhibitors.

Medicine

In medicinal chemistry, this compound is of interest due to its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with the active site of enzymes, inhibiting their activity. The piperazine ring can enhance the binding affinity of the compound to its target, while the quinazolinone core can provide additional interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
  • Substituted 4H-[1,2,4] triazolo [4,3-a][1,5] benzodiazepin-5-amines

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of the benzodioxole moiety, piperazine ring, and quinazolinone core in a single molecule provides a unique set of properties that can be exploited for various applications. This combination allows for multiple points of interaction with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C26H30N4O5S

Molecular Weight

510.6 g/mol

IUPAC Name

7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H30N4O5S/c1-2-33-13-3-8-30-25(32)20-6-5-19(15-21(20)27-26(30)36)24(31)29-11-9-28(10-12-29)16-18-4-7-22-23(14-18)35-17-34-22/h4-7,14-15H,2-3,8-13,16-17H2,1H3,(H,27,36)

InChI Key

CURRSPVIXPIPBI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)NC1=S

Origin of Product

United States

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